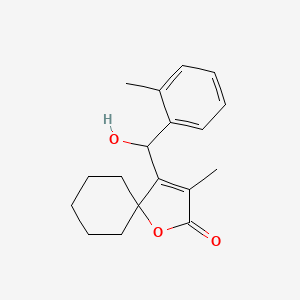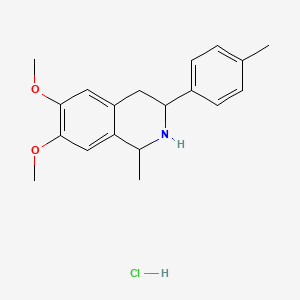
6,7-Dimethoxy-1-methyl-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-1-methyl-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-methyl-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-dimethoxy-1-methyl-3-(4-tolyl)-3,4-dihydroisoquinoline.
Reaction Conditions: The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Common reagents include acids, bases, and solvents that promote the reaction.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Reactors: Depending on the scale, batch or continuous reactors may be used to carry out the synthesis.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-methyl-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) can facilitate hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives.
Scientific Research Applications
6,7-Dimethoxy-1-methyl-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-methyl-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: It can bind to certain receptors in the body, modulating their activity.
Inhibit Enzymes: The compound may inhibit specific enzymes, affecting biochemical pathways.
Alter Cellular Processes: By interacting with cellular components, it can influence various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1-methyl-3-phenyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1-methyl-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1-methyl-3-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6,7-Dimethoxy-1-methyl-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern and the presence of the tolyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
87203-94-9 |
|---|---|
Molecular Formula |
C19H24ClNO2 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
6,7-dimethoxy-1-methyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-12-5-7-14(8-6-12)17-9-15-10-18(21-3)19(22-4)11-16(15)13(2)20-17;/h5-8,10-11,13,17,20H,9H2,1-4H3;1H |
InChI Key |
LJZBRRDXDXXYHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC(=C(C=C2CC(N1)C3=CC=C(C=C3)C)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


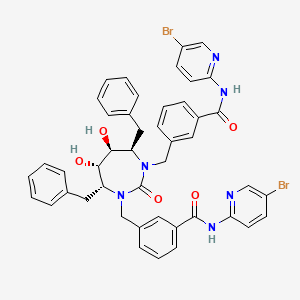
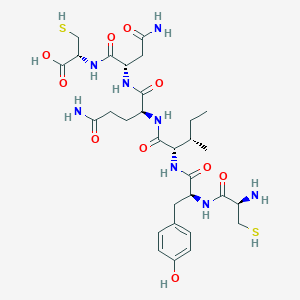
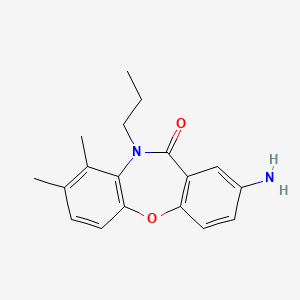
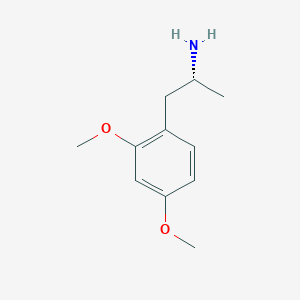
![sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo[1,2-c][3]benzazepine](/img/structure/B12779893.png)
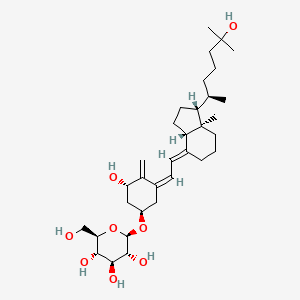
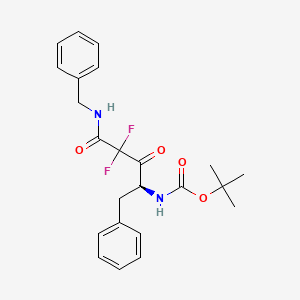
![disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12779905.png)
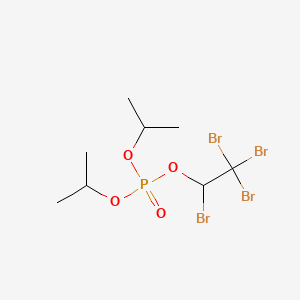
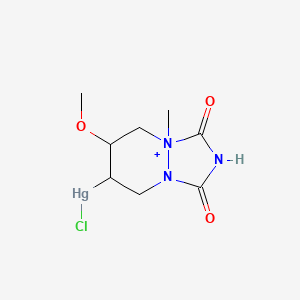
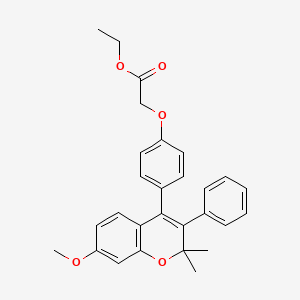
![3-[6-(dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12779940.png)

